2,5-dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride
Description
2,5-Dichloro-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide hydrochloride is a structurally complex small molecule characterized by:
- A 2,5-dichlorothiophene core, which enhances lipophilicity and electronic stability.
- A 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl heterocyclic system, combining oxygen, sulfur, and nitrogen atoms in a fused tricyclic scaffold. This motif may influence conformational rigidity and target-binding specificity.
- A hydrochloride salt formulation, improving solubility for pharmacological applications.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2.ClH/c1-22(2)4-3-5-23(17(24)10-6-15(19)28-16(10)20)18-21-11-7-12-13(26-9-25-12)8-14(11)27-18;/h6-8H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJVSNBKOILVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include halogenation patterns, heterocyclic cores, and functional group substitutions, which collectively influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Insights
Core Heterocycle Differences: The dichlorothiophene core in the target compound provides enhanced electron-withdrawing character compared to the benzamide analog . This may improve binding to electrophile-sensitive targets (e.g., cysteine-dependent enzymes).
Functional Group Impact: The dimethylaminopropyl group in the target compound and its benzamide analog increases water solubility via protonation, whereas the methanesulfonamide in the thiazolopyridine derivative enhances acidity and hydrogen-bonding capacity .
Biological Activity Trends :
- Tricyclic systems (e.g., dioxa/thia/aza scaffold) are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. The dichlorothiophene variant may exhibit improved selectivity over the benzamide analog by exploiting halogen bonding .
- Salternamide E , a marine-derived macrocycle, diverges entirely in mechanism, leveraging its thioester group for covalent target modification (e.g., histone deacetylase inhibition) .
Analytical Characterization: LC/MS and UV profiling, as applied to Salternamide E , are critical for differentiating such complex analogs. For instance, the target compound’s dichlorothiophene would show distinct UV absorbance (~290 nm) and mass spectral fragmentation patterns compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
